molecular formula C10H9F3N4 B15055716 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine

2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B15055716
M. Wt: 242.20 g/mol
InChI Key: LFQHJDPLPLKMRT-UHFFFAOYSA-N
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Description

2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

    Reactants: An azide (e.g., m-tolyl azide) and an alkyne (e.g., trifluoromethyl alkyne).

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate.

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to 60°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in water.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced triazole derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. Specific pathways involved may include enzyme inhibition or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 1-M-Tolyl-3-(3-trifluoromethyl-phenyl)-urea
  • 2,2,2-Trifluoro-1-(m-tolyl)ethanol
  • 3-(Trifluoromethyl)phenylacetonitrile

Uniqueness

2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both a trifluoromethyl group and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, lipophilicity, and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

2-(3-methylphenyl)-5-(trifluoromethyl)triazol-4-amine

InChI

InChI=1S/C10H9F3N4/c1-6-3-2-4-7(5-6)17-15-8(9(14)16-17)10(11,12)13/h2-5H,1H3,(H2,14,16)

InChI Key

LFQHJDPLPLKMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2N=C(C(=N2)N)C(F)(F)F

Origin of Product

United States

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